Home > Products > Building Blocks P19387 > 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine - 1279872-89-7

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1724000
CAS Number: 1279872-89-7
Molecular Formula: C12H9N3O2S
Molecular Weight: 259.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,cis)-4-(4-Amino-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-2-cyclopentene-1-methanol

  • Compound Description: This compound is a derivative of 7H-pyrrolo[2,3-d]pyrimidine and has been investigated for its antiviral properties. []

2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: This class of compounds exhibits potent and reversible inhibition of fibroblast growth factor receptors (FGFRs), including those with gatekeeper mutations. They have shown promising antitumor activity, particularly against hepatocellular carcinoma (HCC). []

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

  • Compound Description: This series of compounds, particularly compound 6e, has shown promising anti-breast cancer activity against the MCF-7 cell line. They have also exhibited antimicrobial and antioxidant properties. []

N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides

  • Compound Description: These compounds are synthesized using a DMAP-catalyzed reaction and represent a novel class of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. []

7H-Pyrrolo[2,3-d]pyrimidine-4-thiol Derivatives

  • Compound Description: This class of derivatives has shown potential as Janus kinase (JAK) inhibitors, particularly JAK-3, suggesting potential applications in treating diseases related to JAK overactivity. [, ]
Overview

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core with a phenylsulfonyl substituent. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and proteins involved in inflammatory processes and cancer cell proliferation. Its unique structure allows it to engage in various biochemical interactions, making it a valuable candidate for drug development and organic synthesis applications .

Source

The compound is cataloged under the CAS number 1279872-89-7, and its molecular formula is C₁₂H₉N₃O₂S. It is synthesized through various chemical methods that utilize readily available precursors in organic chemistry .

Classification

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine falls under the category of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the phenylsulfonyl group enhances its reactivity and biological activity compared to other derivatives lacking this functional group .

Synthesis Analysis

Methods

The synthesis of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-component reactions. One prominent method is a three-component condensation reaction that combines (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil. This reaction proceeds through a sequence of steps including:

  1. Domino Knoevenagel Condensation: Formation of an intermediate by condensing the aldehyde with the acetonitrile.
  2. Michael Addition: Addition of the nucleophile to the α,β-unsaturated carbonyl compound.
  3. Cyclization Cascade: Closure of the pyrrolo ring structure.

These steps are crucial for achieving high yields and purity in the final product .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine features a fused bicyclic framework consisting of a pyrrole and pyrimidine ring system. The phenylsulfonyl group is attached at the 7-position of the pyrrolo ring, contributing to its chemical properties and biological activity.

Data

  • Molecular Weight: 259.28 g/mol
  • Boiling Point: Data not available
  • InChI Key: Not specified
  • PubChem ID: Not specified

The structural integrity of this compound allows it to participate in various chemical reactions while maintaining stability under typical laboratory conditions .

Chemical Reactions Analysis

Types of Reactions

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:

  • Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: Reduction reactions can modify the sulfonyl group using reagents like lithium aluminum hydride.
  • Nucleophilic Substitution: The core structure can engage in nucleophilic substitution reactions with various nucleophiles under basic conditions.

Technical Details

Common reagents used include:

  • For oxidation: Hydrogen peroxide or peracids.
  • For reduction: Lithium aluminum hydride or sodium borohydride.
  • For substitution: Amines or thiols.

The products formed depend on the specific reaction conditions and reagents used, allowing for diverse synthetic applications in medicinal chemistry.

Mechanism of Action

Process

The primary mechanism of action for 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. By inhibiting these mediators, the compound exerts anti-inflammatory effects.

Data

Research indicates that this compound significantly affects signaling pathways involved in inflammation and cell proliferation. It has been shown to inhibit protein kinases that regulate cell growth and differentiation, leading to reduced proliferation in cancer cells through modulation of cell cycle regulatory pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Capable of undergoing various functional group transformations due to its rich chemical structure.

Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds, ensuring their suitability for biological testing .

Applications

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine has multiple scientific uses:

  • Medicinal Chemistry: It serves as a scaffold for developing new anti-inflammatory drugs and anticancer agents.
  • Biochemical Research: Used to study kinase inhibition mechanisms and cellular signaling pathways related to inflammation and cancer progression.
  • Drug Development: Potential lead compound for designing therapeutics targeting specific diseases linked to inflammatory processes.

Its versatility makes it an important compound in ongoing research aimed at addressing various health challenges through innovative therapeutic strategies .

Introduction to 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine in Modern Medicinal Chemistry

Historical Context and Evolution of Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic aromatic system resembling purine, has emerged as a privileged structure in kinase inhibitor development due to its ability to mimic adenine and engage the ATP-binding pocket of kinases. Early explorations focused on its role as a 7-deazapurine bioisostere, leveraging hydrogen-bonding capabilities for competitive kinase inhibition [4]. Initial derivatives were limited to C4- and C6-substituted analogs for CDK and Haspin kinase inhibition, with activities in the micromolar range [4]. The scaffold gained prominence through iterative medicinal chemistry efforts that optimized substitutions for enhanced potency and selectivity.

  • Table 1: Evolution of Key Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Inhibition
    Compound GenerationRepresentative SubstituentsPrimary TargetsPotency RangeYear
    First-generationC4-aryl, C6-alkylCDK9, HaspinIC₅₀: 1-10 μM2019
    Second-generationC4-aniline, N7-alkylsulfonylITK, BTKIC₅₀: 50-100 nM2019
    Third-generationN7-(Phenylsulfonyl), C4-anilineHPK1IC₅₀: <10 nM2023-2025

Recent innovations incorporate the phenylsulfonyl group at the N7-position, exemplified by 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. This modification enhances kinase binding through unique steric and electronic interactions, transitioning the scaffold from research tools to preclinical candidates with nanomolar potency against oncology targets like HPK1 [2] [3]. The chronological optimization reflects a shift from broad-spectrum inhibitors to highly selective agents with tailored pharmacokinetic profiles.

Structural Significance of the Phenylsulfonyl Moiety in Kinase Inhibition

The phenylsulfonyl group (–SO₂C₆H₅) confers distinct physicochemical and target-binding advantages critical for advanced kinase inhibitors. Structurally, it introduces a rigid, planar configuration that extends the molecule’s aromatic surface, enabling complementary shape matching with hydrophobic kinase subpockets. Electronically, the sulfonyl group acts as a hydrogen-bond acceptor, forming critical interactions with hinge-region residues (e.g., Met96 and Glu170 in HPK1) that adenine cannot achieve [3] [9].

Key structure-activity relationship (SAR) insights include:

  • Hydrophobic Complementarity: The phenyl ring occupies a lipophilic region adjacent to the ATP cleft, with para-substitutions (e.g., halogens, methyl) enhancing van der Waals contacts and selectivity [9].
  • Conformational Restriction: Sulfonyl linkage reduces bond rotation, pre-organizing the molecule for optimal binding and minimizing entropy loss upon kinase engagement [3].
  • Solubility-Potency Balance: Despite high clogP (~5.42), the sulfonyl group improves aqueous solubility relative to alkyl chains, mitigating crystallization in biological assays [9].
  • Table 2: Impact of N7-Substituents on Pyrrolo[2,3-d]pyrimidine Bioactivity
    N7-SubstituentHPK1 IC₅₀ (nM)Selectivity (Kinase Panel)Microsomal Stability (t₁/₂, min)
    Methyl>1000Low45
    Benzyl85.2Moderate32
    Phenylsulfonyl3.5–10.1High>60

Optimization efforts reduced molecular weight from 585 Da in early leads to <500 Da in clinical candidates like compound 24, which retains phenylsulfonyl-mediated potency (IC₅₀ = 10.1 nM) while improving metabolic stability (t₁/₂ >60 min) [3] [9]. This demonstrates the moiety’s role in reconciling potency with drug-like properties.

Role of HPK1 and Other Kinases as Therapeutic Targets in Oncology

Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase in the MAP4K family, is a master negative regulator of T-cell receptor (TCR) signaling. Its inhibition reverses immunosuppression in the tumor microenvironment, making it a high-priority target for cancer immunotherapy [2] [7]. Mechanistically, activated HPK1 phosphorylates SLP76 at Ser376, recruiting 14-3-3 proteins that trigger SLP76 ubiquitination and degradation. This dampens TCR signal transduction, reducing IL-2/IFN-γ production and T-cell proliferation [5] [9].

7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit dual mechanisms in oncology:

  • Direct HPK1 Inhibition: Compound 31 achieves IC₅₀ = 3.5 nM against HPK1, suppressing SLP76 phosphorylation in Jurkat T-cells and elevating IL-2 secretion by >80% at 100 nM [2] [5].
  • Synergy with Immune Checkpoint Blockade: HPK1 inhibitors enhance PD-1/PD-L1 therapy efficacy by rescuing T-cell exhaustion, validated in syngeneic tumor models [7] [9].
  • Table 3: Clinical-Stage HPK1 Inhibitors Featuring Pyrrolo[2,3-d]pyrimidine Scaffolds
    CompoundStructureDevelopment PhaseKey Attributes
    BGB-15025UndisclosedPhase I/IIOrally bioavailable, PD biomarker modulation
    NDI-101150Pyrrolopyrimidine-basedPhase ICNS-penetrant, HPK1 IC₅₀ <1 nM
    PF-07265028DiaminopyrimidinePhase IMacrocyclic, improved selectivity

Beyond HPK1, this chemotype inhibits related kinases like ITK (IC₅₀ <50 nM) and Haspin, expanding applicability to T-cell leukemias and mitotic regulation [4] [6]. However, HPK1 remains the most validated target, with >10 inhibitors in clinical trials. The phenylsulfonyl-pyrrolopyrimidine hybrid represents a structurally distinct scaffold addressing the unmet need for HPK1 inhibitors with balanced potency, selectivity, and developability [8] [9].

Properties

CAS Number

1279872-89-7

Product Name

7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

IUPAC Name

7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

InChI

InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H

InChI Key

KRDVTTFTHMIQDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.